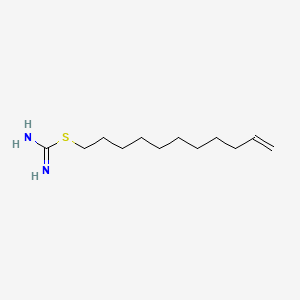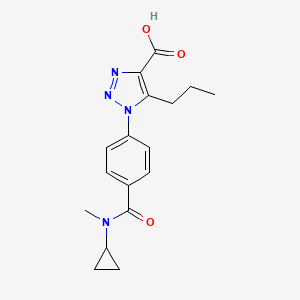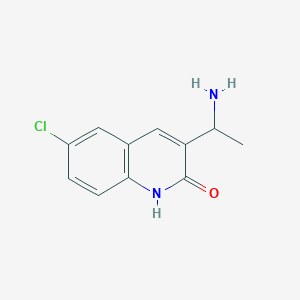
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with an appropriate amine. One common method is the reductive amination of 6-chloroquinolin-2(1H)-one using 1-aminoethanol as the amine source. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and antifungal activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-inflammatory properties.
Uniqueness
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one stands out due to its unique combination of a quinoline core with an aminoethyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15) |
InChI 键 |
ZUQJYZAPOPVHNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
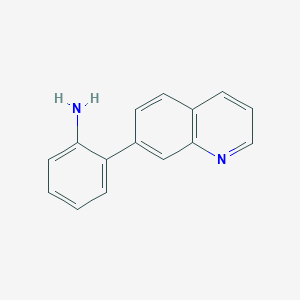
![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)
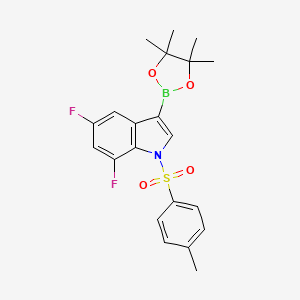

![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)
